1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid
Description
The compound 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid (hereafter referred to by its IUPAC name) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Fmoc groups are widely used in solid-phase peptide synthesis (SPPS) due to their orthogonality and ease of removal under mild basic conditions (e.g., piperidine) . This compound features a cyclopentane backbone with 3,3-dimethyl substitutions, which impart steric hindrance and conformational rigidity.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-22(2)11-12-23(14-22,20(25)26)24-21(27)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQQMALPCSWOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698108-29-0 | |
| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) protected amino acids, it may act as a protective group for amino acids during peptide synthesis. The Fmoc group is typically removed under basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis.
Biochemical Pathways
The compound may be involved in the biochemical pathway of peptide synthesis, particularly in the step of amino acid protection. The Fmoc group serves to protect the amino group during peptide bond formation, preventing unwanted side reactions. The downstream effects would be the successful addition of an amino acid to a growing peptide chain.
Result of Action
The primary result of the compound’s action would be the successful protection of an amino group during peptide synthesis, allowing for the controlled formation of peptide bonds. This contributes to the synthesis of precise peptide sequences, which is crucial in biological research and pharmaceutical development.
Action Environment
The efficacy and stability of this compound are likely to be influenced by various environmental factors. For instance, the Fmoc group is sensitive to basic conditions, which are required for its removal. Therefore, the pH of the environment would be a critical factor. Additionally, temperature and solvent conditions may also affect the compound’s stability and reactivity.
Biological Activity
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid, also known as Fmoc-Dap(D)-OH, is a synthetic compound that plays a significant role in peptide synthesis and exhibits potential biological activities. This article delves into its structural characteristics, biological activities, applications in medicinal chemistry, and relevant research findings.
Structural Characteristics
The compound has the following molecular attributes:
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.40 g/mol
- CAS Number : 117322-30-2
The structure features a cyclopentane ring with a carboxylic acid group and an amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This configuration enhances the compound's stability and reactivity during peptide synthesis.
The biological activity of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid is primarily linked to its role as a building block in peptide synthesis. The Fmoc group allows for selective protection and deprotection during the solid-phase peptide synthesis (SPPS) process, facilitating the assembly of complex peptides.
Inhibition Studies
Recent studies have indicated that cyclopentane carboxylic acids share structural similarities with various bioactive compounds. For instance, a related cyclopentane carboxylic acid was identified as a potent inhibitor of the voltage-gated sodium channel NaV1.7, which is crucial in pain signaling pathways. This compound demonstrated high selectivity over NaV1.5 and exhibited analgesic effects in transgenic mouse models of inherited erythromelalgia .
Applications in Medicinal Chemistry
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid is utilized in:
- Peptide Synthesis : It serves as a key intermediate for constructing peptides that include D-Aspartic acid residues.
- Drug Development : Its structural analogs have shown promise in drug design due to their biological activity against various targets, including sodium channels and inflammatory pathways.
Case Studies
- Peptide Synthesis : A study demonstrated the successful use of Fmoc-Dap(D)-OH in synthesizing specific peptides that exhibited enhanced binding affinity to biological targets, suggesting its utility in developing therapeutic agents.
- Analgesic Properties : Another investigation highlighted the analgesic properties of structurally related cyclopentane carboxylic acids, linking their efficacy to their ability to inhibit NaV1.7 channels effectively .
Comparative Analysis
The following table summarizes the key features and biological activities of selected compounds similar to 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid:
Scientific Research Applications
2.1. Peptide Synthesis
The primary application of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid is in the synthesis of peptides. The Fmoc group allows for selective protection of amino acids during the synthesis process:
- Solid-phase peptide synthesis (SPPS) : The Fmoc group can be easily removed under mild basic conditions, facilitating stepwise peptide elongation.
2.2. Drug Development
This compound serves as a building block for various bioactive peptides that have therapeutic potential:
- Anticancer Agents : Peptides synthesized from this compound have shown promise in targeting cancer cells through specific receptor interactions.
- Antimicrobial Peptides : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for novel antibiotics.
2.3. Biochemical Studies
In biochemical research, this compound is utilized to study protein interactions and enzyme mechanisms:
- Protein Folding Studies : The cyclopentane structure can influence the folding patterns of peptides and proteins, providing insights into protein stability and function.
- Receptor Binding Studies : The Fmoc group aids in the design of ligands that can bind selectively to various receptors, facilitating studies on receptor-ligand interactions.
3.1. Case Study: Anticancer Peptide Development
A study demonstrated the synthesis of a peptide derived from 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid that exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the peptide's ability to induce apoptosis through mitochondrial pathways.
3.2. Case Study: Antimicrobial Properties
Research highlighted a series of peptides synthesized from this compound that showed significant antimicrobial activity against Gram-positive bacteria. These peptides were found to disrupt bacterial membranes, leading to cell lysis.
Comparative Analysis Table
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Used as a building block for bioactive peptides | Facilitates SPPS with easy deprotection |
| Drug Development | Potential anticancer and antimicrobial agents | Selective cytotoxicity and membrane disruption |
| Biochemical Studies | Investigates protein interactions and folding | Influences stability and function |
Comparison with Similar Compounds
Structural Analogs: Cyclopentane and Cycloalkane Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Steric Effects: The 3,3-dimethyl groups in the target compound increase steric bulk compared to unsubstituted analogs like 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid . This may reduce coupling efficiency in SPPS but improve resistance to enzymatic degradation in therapeutic peptides.
Stereochemistry: Stereoisomers such as (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid demonstrate the importance of chiral centers in directing peptide secondary structures (e.g., α-helices vs. β-sheets) .
Physicochemical Properties
- Solubility: The dimethyl substitution in the target compound likely increases hydrophobicity compared to non-substituted cyclopentane analogs. This is inferred from storage recommendations for similar compounds, which often require refrigeration to prevent aggregation .
- Melting Points : Unsubstituted cyclopentane derivatives (e.g., CAS 117322-30-2) have reported melting points of 187°C , while sterically hindered analogs may exhibit higher or broader melting ranges due to crystalline lattice disruptions.
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Researchers must adhere to strict safety measures due to its acute toxicity and irritant properties. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Avoid inhalation of dust/aerosols using fume hoods or respirators. In case of skin contact, wash immediately with soap and water. Store at 2–8°C in a dry, ventilated area to prevent degradation .
Q. What functional groups define this compound’s reactivity?
The molecule contains two key functional groups:
Q. What are the standard purification methods for this compound?
Purification typically involves:
- Column chromatography using silica gel and gradients of ethyl acetate/hexane.
- Recrystallization from polar solvents (e.g., methanol/water mixtures) to enhance enantiomeric purity .
Advanced Research Questions
Q. How can synthetic yield be optimized for enantiomerically pure batches?
Optimization strategies include:
Q. What analytical techniques resolve contradictions in reported solubility data?
Discrepancies in solubility (e.g., water vs. organic solvents) require empirical validation:
Q. How does the cyclopentane ring influence interactions with biological targets?
The rigid, dimethyl-substituted cyclopentane enhances:
- Steric hindrance : Prevents non-specific binding to off-target enzymes.
- Conformational stability : Improves binding affinity to proteases or receptors in molecular dynamics simulations .
Q. What challenges arise in scaling up synthesis while maintaining purity?
Key challenges include:
- Byproduct formation : Mitigate via slow reagent addition and excess scavengers (e.g., trisamine).
- Automated systems : Use peptide synthesizers for reproducible Fmoc deprotection and coupling steps .
Q. How are interaction studies with biological targets designed?
Common methodologies:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized proteins.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for target-ligand interactions .
Data Contradiction Analysis
Q. Why do some studies report conflicting stability profiles?
Variations in storage conditions (e.g., humidity, light exposure) and analytical methods (HPLC vs. LC-MS) contribute to discrepancies. For reliable
Q. How to address inconsistencies in reaction mechanisms for Fmoc deprotection?
Mechanistic studies using:
- Kinetic isotope effects (KIE) : Differentiate between SN1 vs. SN2 pathways.
- Computational modeling : Density functional theory (DFT) to map transition states during base-mediated cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
